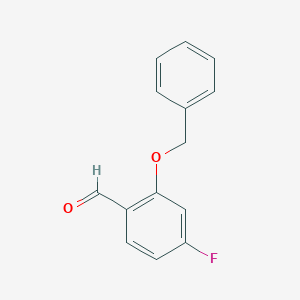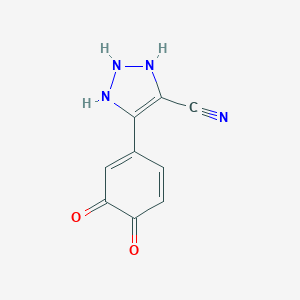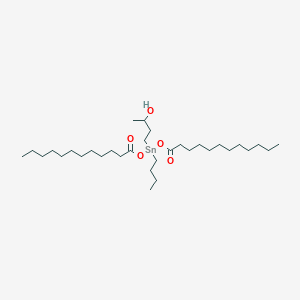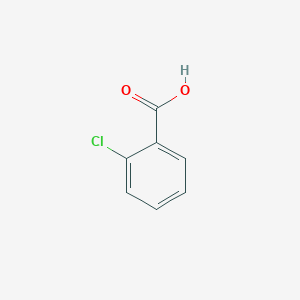
2-(Benzyloxy)-4-fluorobenzaldéhyde
Vue d'ensemble
Description
2-(Benzyloxy)-4-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzyl ether group and a fluorine atom attached to a benzene ring, with an aldehyde functional group at the para position relative to the fluorine atom
Applications De Recherche Scientifique
2-(Benzyloxy)-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its aromatic structure and potential for functionalization.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds, particularly those that require a benzyl ether or fluorinated aromatic moiety.
Industry: The compound can be utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
Target of Action
Benzylic compounds are known to be reactive and can interact with various biological targets .
Mode of Action
Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . The fluorine atom in the compound could potentially enhance its reactivity due to its high electronegativity.
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, which could potentially affect multiple pathways .
Pharmacokinetics
The presence of a fluorine atom could potentially affect its pharmacokinetic properties, as fluorine is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drugs .
Result of Action
Given its potential reactivity, it could potentially interact with various cellular targets and induce a range of biological effects .
Action Environment
The action of 2-(Benzyloxy)-4-fluorobenzaldehyde could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect its reactivity. Additionally, the presence of other reactive species in the environment could potentially influence its mode of action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde can be achieved through several methods. One common approach involves the benzylation of 4-fluorobenzaldehyde. This process typically includes the reaction of 4-fluorobenzaldehyde with benzyl alcohol in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds via the formation of a benzyl ether linkage.
Industrial Production Methods: In an industrial setting, the production of 2-(Benzyloxy)-4-fluorobenzaldehyde may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: 2-(Benzyloxy)-4-fluorobenzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 2-(Benzyloxy)-4-fluorobenzoic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 2-(Benzyloxy)-4-fluorobenzyl alcohol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. For example, treatment with sodium methoxide (NaOCH₃) can replace the fluorine atom with a methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products:
Oxidation: 2-(Benzyloxy)-4-fluorobenzoic acid.
Reduction: 2-(Benzyloxy)-4-fluorobenzyl alcohol.
Substitution: 2-(Benzyloxy)-4-methoxybenzaldehyde.
Comparaison Avec Des Composés Similaires
2-(Benzyloxy)benzaldehyde: Lacks the fluorine atom, making it less reactive in nucleophilic aromatic substitution reactions.
4-Fluorobenzaldehyde: Lacks the benzyl ether group, limiting its applications in certain synthetic routes.
2-(Benzyloxy)-4-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and applications.
Uniqueness: 2-(Benzyloxy)-4-fluorobenzaldehyde is unique due to the presence of both a benzyl ether and a fluorine atom on the aromatic ring. This combination allows for a diverse range of chemical transformations and applications, making it a versatile compound in organic synthesis and research.
Propriétés
IUPAC Name |
4-fluoro-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMFIRJLBBXARD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443444 | |
| Record name | 2-(Benzyloxy)-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202857-89-4 | |
| Record name | 2-(Benzyloxy)-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cycloheptyl-3-[4-(cycloheptylamino)pyridin-3-yl]sulfonylurea](/img/structure/B123088.png)





![ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE](/img/structure/B123104.png)





